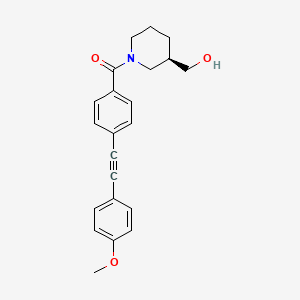
WS-383 (free base)
Descripción general
Descripción
WS-383 (free base) is a potent, selective, and reversible inhibitor of the DCN1-UBC12 interaction, with an IC50 value of 11 nanomolar. This compound inhibits the neddylation of cullin proteins, specifically Cul3 and Cul1, leading to the accumulation of proteins such as p21, p27, and NRF2 . WS-383 (free base) is primarily used in scientific research to study protein-protein interactions and the ubiquitin-proteasome system.
Aplicaciones Científicas De Investigación
WS-383 (free base) has several scientific research applications:
Mecanismo De Acción
WS-383 free base works by inhibiting the interaction between DCN1 and UBC12 . This inhibition leads to the blocking of Cul3 neddylation and certain inhibition of Cul1 neddylation . It also increases the expression of cyclin-dependent kinase inhibitors 1A (p21) and 1B (p27) in a dose-dependent manner .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of WS-383 (free base) involves multiple steps, including the formation of triazolo[1,5-a]pyrimidine-based inhibitors. The key steps include:
Formation of the triazolo[1,5-a]pyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of functional groups: Various functional groups are introduced to the core structure through substitution reactions.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of WS-383 (free base) would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing purification techniques suitable for industrial scales, such as large-scale chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
WS-383 (free base) undergoes several types of chemical reactions:
Inhibition of neddylation: WS-383 inhibits the neddylation of cullin proteins, specifically Cul3 and Cul1.
Protein accumulation: The inhibition of neddylation leads to the accumulation of proteins such as p21, p27, and NRF2.
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis and reactions involving WS-383 include organic solvents, acids, bases, and specific catalysts for cyclization and substitution reactions.
Major Products
The major products formed from the reactions involving WS-383 (free base) include the accumulation of proteins such as p21, p27, and NRF2 due to the inhibition of cullin neddylation .
Comparación Con Compuestos Similares
Similar Compounds
Nutlin-3: An MDM2 antagonist that inhibits the MDM2-p53 interaction and activates p53.
PYZD-4409: A selective UBA1 inhibitor that induces cell death in malignant cells.
NAcM-OPT: A specific inhibitor targeting the N-Acetyl-UBE2M interaction with DCN1.
Uniqueness of WS-383 (free base)
WS-383 (free base) is unique due to its high selectivity and potency in inhibiting the DCN1-UBC12 interaction. Its reversible nature and low IC50 value make it a valuable tool in studying protein-protein interactions and the ubiquitin-proteasome system .
Propiedades
IUPAC Name |
2-[5-[[2-[(4-chlorophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]sulfanyl]tetrazol-1-yl]-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN9S2/c1-12-10-15(30-18-22-24-25-27(18)9-8-26(2)3)28-16(20-12)21-17(23-28)29-11-13-4-6-14(19)7-5-13/h4-7,10H,8-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGESDQAAIJOGJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)SC3=NN=NN3CCN(C)C)SCC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B611747.png)






![N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide](/img/structure/B611761.png)

![N-[3-chloro-4-(4-fluoro-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide](/img/structure/B611763.png)
